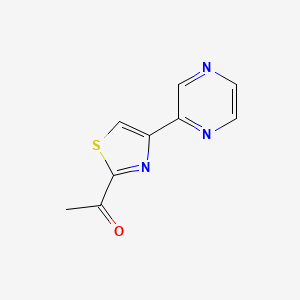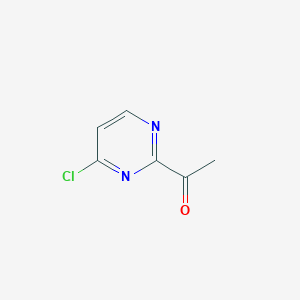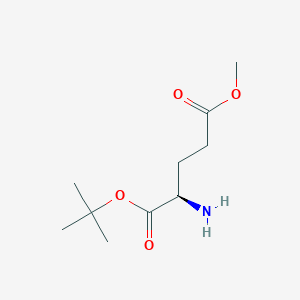
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone is a heterocyclic compound that features both pyrazine and thiazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
The synthesis of 1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone typically involves the Hantzsch reaction, which is a well-known method for constructing thiazole rings. The process begins with the reaction of acetylpyrazine with an α-bromoketone in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or thiazole rings are substituted with different functional groups. Common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine: The compound’s therapeutic potential is being explored in the treatment of diseases such as cancer, bacterial infections, and viral infections. Its unique structure allows it to interact with specific molecular targets, leading to potential therapeutic effects.
Industry: In industrial applications, the compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Methylpyridin-2-yl)thiourea: This compound also features a thiazole ring but has different substituents, leading to variations in its chemical and biological properties.
N-(4-Methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine:
N-(4-Methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine: This compound is closely related and shares many similarities in terms of chemical reactions and biological activities.
Properties
Molecular Formula |
C9H7N3OS |
|---|---|
Molecular Weight |
205.24 g/mol |
IUPAC Name |
1-(4-pyrazin-2-yl-1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C9H7N3OS/c1-6(13)9-12-8(5-14-9)7-4-10-2-3-11-7/h2-5H,1H3 |
InChI Key |
ODXBOJBQZOVGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CS1)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)

![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)



![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)



![6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)

